molecular formula C17H20FN3O3 B2690342 N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211202-45-7

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2690342
CAS No.: 1211202-45-7
M. Wt: 333.363
InChI Key: ANDZWEAFTFJMIY-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound with a molecular formula of C17H20FN3O3 and a molecular weight of 333.36 g/mol . Its structure features a 4-fluorophenoxy ethyl chain linked via an acetamide group to a 4-isopropyl-6-oxopyrimidine moiety, a scaffold recognized in medicinal chemistry research . Compounds containing analogous acetamide-linked pyrimidinone structures are frequently investigated in molecular docking studies to understand their binding interactions with biological targets, such as kinase enzymes . Furthermore, such heterocyclic compounds are of significant interest in the development and screening of new chemical entities for potential pharmacological activity, including antimicrobial and anticancer applications . This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-12(2)15-9-17(23)21(11-20-15)10-16(22)19-7-8-24-14-5-3-13(18)4-6-14/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDZWEAFTFJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the fluorophenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate ethylating agent under basic conditions to form 2-(4-fluorophenoxy)ethyl intermediate.

    Synthesis of the pyrimidinone derivative: The pyrimidinone core is synthesized by reacting isopropyl-substituted precursors with suitable reagents under controlled conditions.

    Coupling reaction: The final step involves coupling the fluorophenoxyethyl intermediate with the pyrimidinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenoxy group.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibit significant anticancer properties. They function by inhibiting specific kinases involved in cancer cell proliferation.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative inhibited tumor growth in xenograft models of breast cancer, suggesting potential applications in oncology .
  • Neuroprotective Effects
    • Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Case Study : A study published in Neuropharmacology reported that a similar compound improved cognitive function in rodent models of neurodegeneration, possibly through modulation of neurotransmitter systems .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
    • Case Study : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound acts as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in cancer progression.
  • Receptor Modulation : It may modulate neurotransmitter receptors, thereby influencing cognitive functions and neuroprotection.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide

  • Key Features: Replaces the oxygen linker with a thioether (-S-) group. Contains a 4-methylpyrimidinone instead of 4-isopropyl. Lacks fluorination on the phenoxy moiety.
  • Physicochemical Properties :
    • Yield: 60% (lower than some analogues, suggesting synthetic challenges with thioether formation) .
    • Melting Point: 224–226°C (high, likely due to strong intermolecular hydrogen bonding from NH groups) .
    • ¹H NMR : Aromatic protons (δ 7.75–6.91), NHCO (δ 10.08), and CH₃ (δ 2.21) .

2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j)

  • Key Features: Amino group (-NH-) connects the pyrimidine to the acetamide. Includes 2,4-dimethoxyphenyl and 4-fluorophenyl substituents.
  • Physicochemical Properties :
    • Yield: 82% (higher than , possibly due to milder reaction conditions) .
    • Spectral Data :
  • FT-IR: Strong amide C=O stretch at 1671 cm⁻¹ .
  • ¹H NMR : Aromatic protons (δ 6.61–7.85), NH (δ 4.00) .

Functional Group Variations and Pharmacological Implications

Compound Linker Pyrimidine Substituents Aromatic Groups Bioactivity Clues
Target Compound -O- 4-Isopropyl, 6-oxo 4-Fluorophenoxyethyl Potential enzyme inhibition
Compound -S- 4-Methyl, 6-oxo Phenoxyphenyl Antimicrobial (inferred from pyrimidinone class)
Compound (4j) -NH- 4-(2,4-Dimethoxyphenyl) 4-Fluorophenyl, phenyl Enhanced solubility due to methoxy groups
  • Fluorination: The target compound’s 4-fluorophenoxy group improves metabolic resistance compared to non-fluorinated analogues (e.g., ) .
  • Linker Effects: Oxygen linkers (target compound) may offer better oxidative stability than thioethers (), while amino linkers () could increase hydrogen-bonding capacity .

Comparison with Complex Pharmacological Agents

Goxalapladib (CAS-412950-27-7)

  • Structure : Naphthyridine core with trifluoromethylbiphenyl and difluorophenethyl groups .
  • Therapeutic Use: Atherosclerosis treatment (vs. pyrimidinones’ broader applications) .
  • Key Differences: Larger molecular weight (718.80 vs. ~400 for pyrimidinones). Contains piperidinyl and methoxyethyl groups, enhancing blood-brain barrier penetration .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25FN2O3C_{20}H_{25}FN_2O_3, with a molecular weight of approximately 366.43 g/mol. The compound features a fluorophenoxy group and a pyrimidine derivative, which are significant for its biological activity.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit notable antifungal properties. A study published in PubMed reported the synthesis of various N-substituted derivatives that maintained antifungal activity against several plant pathogenic fungi, suggesting that the structural components of these compounds are crucial for their efficacy .

Table 1: Antifungal Activity Comparison

CompoundEC50 (µg/mL)EC90 (µg/mL)
Amphotericin-B5.51916.99
N-(2-(4-fluorophenoxy)ethyl)-...TBDTBD
Other Similar CompoundsVariesVaries

Anticancer Activity

In addition to antifungal properties, compounds with similar structures have been investigated for their anticancer potential. The presence of the pyrimidine ring is associated with various pharmacological activities, including inhibition of cancer cell proliferation. Research has shown that pyrimidine derivatives can act on multiple cellular pathways, making them promising candidates in cancer therapy .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit squalene epoxidase, an enzyme critical for fungal cell membrane synthesis.
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of pyrimidine derivatives against Aspergillus niger. The results indicated that modifications to the side chains significantly impacted activity levels, with some compounds exhibiting EC50 values lower than those of established antifungals .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of pyrimidine derivatives in vitro. The study revealed that specific substitutions on the pyrimidine ring enhanced cytotoxicity against various cancer cell lines, highlighting the importance of structural diversity in developing effective therapeutic agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 80–120°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or NMP for nucleophilic substitutions), and catalyst use (e.g., Pd/C for hydrogenation). Yield optimization often requires monitoring reaction progress via TLC and adjusting stoichiometry of intermediates like fluorophenoxyethylamine .
  • Key Data :
StepSolventTemp (°C)CatalystYield (%)
CyclizationDMF100None60–70
AcetylationTHFRTPyridine75–85

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Use DMSO-d₆ to resolve NH and aromatic protons (e.g., δ 12.45 ppm for NH-3 in pyrimidinone analogs) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 405.1542 for C₁₉H₂₂FN₃O₃).
  • HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .

Q. How can researchers mitigate low yields during the final acetylation step?

  • Methodological Answer :
  • Use activated acetamide precursors (e.g., 2-chloroacetamide) to enhance reactivity.
  • Optimize reaction time (12–24 hrs) and base selection (e.g., triethylamine vs. pyridine) to minimize byproducts .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental enzyme inhibition data?

  • Methodological Answer :
  • Perform molecular dynamics simulations to assess protein flexibility, as rigid docking may overlook conformational changes.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics, reconciling discrepancies between IC₅₀ and docking scores .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Substituent modifications : Replace the 4-isopropyl group with bulkier tert-butyl to reduce CYP450 metabolism.
  • In vitro assays : Use liver microsomes (human/rat) to track metabolite formation via LC-MS/MS. Correlate stability with logP values (target <3.5) .
  • Example Data :
DerivativelogPMicrosomal Half-life (min)IC₅₀ (nM)
Parent3.21250
tert-Butyl3.84555

Q. What experimental approaches are recommended for identifying off-target interactions in kinase profiling studies?

  • Methodological Answer :
  • Use kinome-wide screening panels (e.g., Eurofins KinaseProfiler) at 1 μM concentration.
  • Prioritize kinases with >30% inhibition for follow-up surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) .

Q. How should researchers address solubility challenges in in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for IV administration.
  • Amorphous solid dispersion : Enhance oral bioavailability by formulating with HPMCAS-LF .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?

  • Methodological Answer :
  • Conduct flow cytometry to assess apoptosis vs. necrosis pathways.
  • Evaluate ATPase activity to determine if off-target effects (e.g., P-gp inhibition) alter drug retention .

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